2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 2-chloro-6-methylpyrimidine, N-phenylamine
Conditions: The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Reaction: The 2-chloro-6-methylpyrimidine reacts with N-phenylamine to form the pyrimidine ring with the desired substituents.
Step 3: Coupling Reaction
Reagents: The piperazine derivative from Step 1, the pyrimidine derivative from Step 2
Conditions: The coupling reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Reaction: The piperazine and pyrimidine derivatives are coupled to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic synthesis
-
Step 1: Synthesis of Piperazine Derivative
Reagents: 3,5-dimethylbenzoyl chloride, piperazine
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Reaction: The piperazine reacts with 3,5-dimethylbenzoyl chloride to form the 3,5-dimethylbenzoyl piperazine derivative.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl and pyrimidine rings.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide:
3-(piperazin-1-yl)-1,2-benzothiazole: Another piperazine derivative with biological activity.
N-(3-(4-(3-aminopropyl)piperazin-1-yl)propyl)-3-(2-thiophen-2-yl)propanamide: A compound with a similar piperazine moiety and biological applications.
Uniqueness
2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C24H27N5O |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C24H27N5O/c1-17-13-18(2)15-20(14-17)23(30)28-9-11-29(12-10-28)24-25-19(3)16-22(27-24)26-21-7-5-4-6-8-21/h4-8,13-16H,9-12H2,1-3H3,(H,25,26,27) |
InChI Key |
YYTCOTARBXBWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.